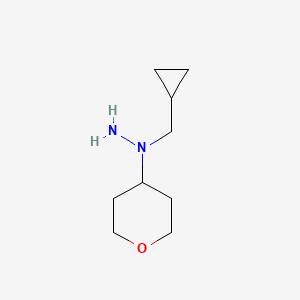

1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-1-(oxan-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-11(7-8-1-2-8)9-3-5-12-6-4-9/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHBBQOTYCIQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN(C2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine is , with a molecular weight of approximately 194.28 g/mol. The compound features a hydrazine functional group, which is known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its role as a potential therapeutic agent in various diseases.

Research indicates that the compound may act as an inhibitor of specific receptors involved in disease progression, such as the TGF-β type I receptor (ALK5), which plays a critical role in fibrotic diseases and cancer metastasis. Inhibitors targeting ALK5 have shown promise in reducing tumor invasiveness and promoting apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of hydrazine compounds exhibit potent inhibitory activity against various cancer cell lines. For instance, derivatives structurally related to 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine have shown IC50 values indicating strong cytotoxic effects against tumor cells, suggesting their potential as anticancer agents .

Pharmacokinetics

Pharmacokinetic studies highlight the oral bioavailability of related compounds, with some exhibiting over 50% bioavailability. This characteristic is crucial for developing effective oral medications .

Data Table: Biological Activity Summary

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Molecular Weight and Complexity : The target compound has a moderate molecular weight (156.23 g/mol) compared to larger derivatives like the thiazol-2-ylhydrazine (340.36 g/mol) or pyrimidine-pyrazole hybrids (292.29 g/mol) .

Functional Groups : Unlike derivatives with aromatic or heteroaromatic systems (e.g., thiazole, pyridine, pyrimidine), the target compound relies on aliphatic substituents (cyclopropylmethyl, tetrahydropyran), which may reduce π-π stacking interactions but enhance metabolic stability .

Salt Forms : The hydrochloride salt of 1-(tetrahydro-2H-pyran-4-yl)hydrazine is commercially available , whereas the cyclopropylmethyl analog lacks salt derivatives in available data.

Critical Analysis of Structural Divergence

- Cyclopropyl vs.

- Tetrahydropyran vs. Piperazine/Pyridine : The oxygen-rich tetrahydropyran ring may enhance solubility relative to nitrogen-dense piperazines or pyridines, though this remains untested in the target compound .

- Hydrazine Core : The unmodified hydrazine (-NH-NH₂) group in the target compound contrasts with hydrazones or acylhydrazides (e.g., compound 45 ), which often exhibit improved stability and bioactivity .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound typically involves two key synthetic steps:

- Synthesis of the tetrahydro-2H-pyran-4-yl ketone or aldehyde intermediate , which serves as the electrophilic partner.

- Nucleophilic substitution or condensation with hydrazine derivatives , particularly cyclopropylmethyl hydrazine or hydrazine followed by alkylation.

Preparation of the Tetrahydro-2H-pyran-4-yl Intermediate

The tetrahydropyran ring bearing a reactive functional group (usually ketone or aldehyde at the 4-position) is a crucial precursor. Multiple methods have been reported for its synthesis:

These methods utilize Grignard reagents to convert carboxamide or ester derivatives into the corresponding ketone 1-(tetrahydro-2H-pyran-4-yl)ethanone, which can then be transformed further.

Formation of the Hydrazine Derivative

The key step to obtain 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine involves the reaction of the tetrahydropyran ketone with hydrazine derivatives:

While direct literature specific to this exact compound is scarce, analogous hydrazine derivatives are prepared by these routes, supported by general hydrazine chemistry and hydrazone formation principles.

Representative Synthetic Scheme (Inferred)

Preparation of cyclopropylmethyl hydrazine:

- Hydrazine hydrate reacts with cyclopropylmethyl halide under basic conditions to form cyclopropylmethyl hydrazine (literature precedent).

-

- Condense the ketone intermediate with cyclopropylmethyl hydrazine in ethanol under reflux to form the target hydrazine compound.

Analytical Data and Characterization (Typical)

- NMR Spectroscopy:

- Proton NMR signals characteristic of tetrahydropyran ring protons (multiplets around 3.9–3.4 ppm).

- Methyl group singlet near 2.1 ppm (from ethanone moiety).

- Cyclopropylmethyl protons appearing as multiplets in the 0.5–1.5 ppm range.

- Mass Spectrometry:

- Molecular ion peak consistent with molecular weight of 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine.

- Purity:

- Chromatographic purification (silica gel column chromatography) using hexanes/ethyl acetate gradients.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The preparation of the tetrahydropyran ketone intermediate is well-established with good yields and scalable conditions using Grignard reagents on Weinreb amides or esters.

- Direct literature on the preparation of 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine is limited, but synthesis can be reliably inferred from known hydrazine chemistry and analogous compound preparation methods.

- The reaction conditions must be carefully controlled to avoid over-alkylation or side reactions typical of hydrazine derivatives.

- Purification typically involves chromatographic techniques due to the polarity and sensitivity of hydrazine compounds.

- The compound is of interest in medicinal chemistry for its potential biological activities, underscoring the importance of efficient synthetic routes.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via condensation reactions using hydrazine derivatives and carbonyl-containing intermediates. For example, refluxing in ethanol with hydrazine hydrate (as seen in hydrazide synthesis ), or employing acetic acid as a catalyst for cyclization . Yield optimization depends on solvent polarity (e.g., ethanol vs. dioxane), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants. For instance, excess hydrazine may drive the reaction forward but increase byproduct formation. Purification via recrystallization (ethanol) or column chromatography is critical for isolating the target compound .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this hydrazine derivative?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropylmethyl vs. tetrahydropyran signals) .

- IR spectroscopy : Detection of N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .

- X-ray crystallography : Resolves stereochemistry and confirms crystal packing, particularly for chiral centers in the tetrahydropyran ring .

Advanced: What mechanistic insights explain the rearrangement observed during the synthesis of related hydrazine derivatives?

Answer:

Rearrangements (e.g., pyrazolone formation in ) may involve acid-catalyzed keto-enol tautomerism or hydrazine-mediated ring expansion. Computational studies (DFT) suggest that protonation of the hydrazine nitrogen facilitates nucleophilic attack on adjacent carbonyl groups, leading to cyclization. Solvent effects (e.g., acetic acid’s polarity) stabilize transition states, while electron-donating substituents on the tetrahydropyran ring accelerate rearrangement .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Answer:

Density Functional Theory (DFT) calculations can map electron density distributions to predict nucleophilic/electrophilic sites. For example, the cyclopropylmethyl group’s strain may increase reactivity at the hydrazine nitrogen. Molecular dynamics (MD) simulations further assess solvent interactions, such as ethanol’s role in stabilizing intermediates during condensation .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Hydrazine derivatives are prone to oxidation and hydrolysis. Stability studies indicate:

- Acidic conditions : Protonation of the hydrazine group accelerates degradation.

- Basic conditions : Hydrolysis of the tetrahydropyran ring may occur.

- Thermal stability : Decomposition above 150°C (TGA data recommended). Store at –20°C under inert atmosphere (N₂/Ar) to prevent moisture absorption .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Answer:

Contradictions arise from dynamic effects (e.g., hindered rotation in the cyclopropylmethyl group). Techniques include:

- Variable-temperature NMR : To observe coalescence of split peaks.

- 2D NMR (COSY, NOESY) : Identifies through-space couplings between substituents.

- Isotopic labeling : ¹⁵N-labeled hydrazine derivatives clarify nitrogen environments .

Basic: What precautions are necessary for handling this compound due to its moisture sensitivity?

Answer:

- Use anhydrous solvents (e.g., THF, DMF) during synthesis.

- Perform reactions under nitrogen/argon.

- Store in sealed, desiccated containers with molecular sieves.

- Avoid prolonged exposure to light, which may induce photodegradation .

Advanced: How does steric hindrance from the cyclopropylmethyl group influence reaction regioselectivity?

Answer:

The cyclopropylmethyl group’s sp³ hybridization and ring strain create steric bulk, directing reactions away from the substituted nitrogen. For example, alkylation may preferentially occur at the less hindered tetrahydropyran-attached nitrogen. Steric maps (from molecular modeling) and Hammett plots quantify these effects .

Advanced: What analytical strategies identify degradation products in long-term stability studies?

Answer:

- HPLC-MS : Monitors degradation kinetics and identifies products via molecular ion peaks.

- GC-MS : Detects volatile byproducts (e.g., cyclopropane derivatives).

- Forced degradation studies : Expose the compound to heat/light and compare chromatograms to controls .

Basic: How can researchers minimize byproduct formation during scale-up synthesis?

Answer:

- Stepwise addition : Slowly introduce hydrazine to avoid exothermic side reactions.

- Catalytic optimization : Use NaOAc or HCl to control reaction pH and minimize undesired pathways .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.